Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate
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Overview
Description
Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[34]octane-6-carboxylate is a spirocyclic compound with a unique structure that includes both oxygen and nitrogen atoms within its ring system
Preparation Methods
The synthesis of tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the use of tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate as a precursor, which is then reacted with formaldehyde and a suitable base to introduce the hydroxymethyl group . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol .
Chemical Reactions Analysis
Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can undergo various chemical reactions, including:
Scientific Research Applications
Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various bioactive molecules, including potential drug candidates.
Organic Synthesis: The compound is used as a versatile intermediate in the synthesis of complex organic molecules.
Material Science: It is explored for its potential use in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate involves its interaction with specific molecular targets. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity . The spirocyclic structure provides rigidity and stability, which can enhance the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3.4]octane-6-carboxylate can be compared with similar compounds such as:
Tert-butyl 8-hydroxy-6-thia-2-azaspiro[3.4]octane-2-carboxylate 6,6-dioxide: This compound contains a sulfur atom in place of the oxygen atom, which can alter its chemical properties and reactivity.
Tert-butyl 2-oxo-6-azaspiro[3.4]octane-6-carboxylate: This compound lacks the hydroxymethyl group, making it less versatile in certain chemical reactions.
These comparisons highlight the unique features of tert-butyl 8-(hydroxymethyl)-2-oxa-6-azaspiro[3
Properties
Molecular Formula |
C12H21NO4 |
---|---|
Molecular Weight |
243.30 g/mol |
IUPAC Name |
tert-butyl 5-(hydroxymethyl)-2-oxa-7-azaspiro[3.4]octane-7-carboxylate |
InChI |
InChI=1S/C12H21NO4/c1-11(2,3)17-10(15)13-4-9(5-14)12(6-13)7-16-8-12/h9,14H,4-8H2,1-3H3 |
InChI Key |
TWKQLQCOGICAGX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C2(C1)COC2)CO |
Origin of Product |
United States |
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